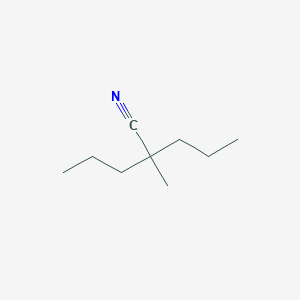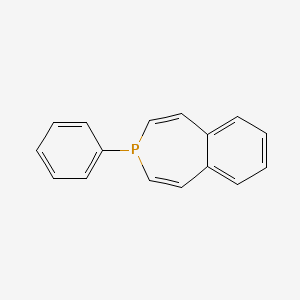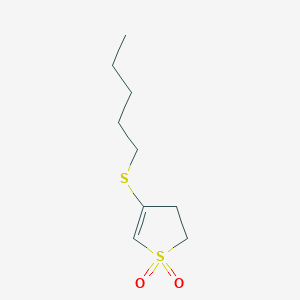
4-(Pentylsulfanyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pentylsulfanyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is an organosulfur compound that features a thiophene ring substituted with a pentylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentylsulfanyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves the nucleophilic substitution of a thiophene derivative. One common method is the reaction of 2,3-dihydrothiophene-1,1-dione with pentylthiol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4-(Pentylsulfanyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The pentylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
科学研究应用
4-(Pentylsulfanyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of 4-(Pentylsulfanyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione involves its interaction with various molecular targets. The sulfur atom can form strong interactions with metal ions, making it useful in catalysis. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which is crucial in its biological and industrial applications.
相似化合物的比较
Similar Compounds
Thiophene-2,3-dione: Lacks the pentylsulfanyl group, making it less hydrophobic.
4-(Methylsulfanyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione: Contains a shorter alkyl chain, affecting its solubility and reactivity.
4-(Phenylsulfanyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione: The phenyl group introduces aromaticity, altering its electronic properties.
Uniqueness
4-(Pentylsulfanyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is unique due to its pentylsulfanyl group, which imparts distinct hydrophobic characteristics and influences its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring specific solubility and reactivity profiles.
属性
CAS 编号 |
82813-65-8 |
|---|---|
分子式 |
C9H16O2S2 |
分子量 |
220.4 g/mol |
IUPAC 名称 |
4-pentylsulfanyl-2,3-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C9H16O2S2/c1-2-3-4-6-12-9-5-7-13(10,11)8-9/h8H,2-7H2,1H3 |
InChI 键 |
QOKQMROTSJDIOB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCSC1=CS(=O)(=O)CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


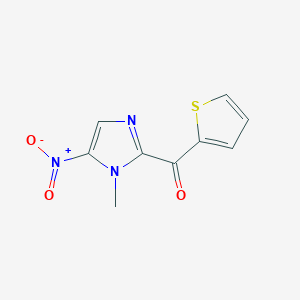
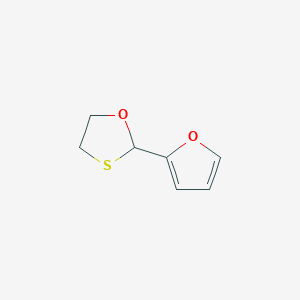
![2-[(Benzenesulfonyl)methyl]-1-methyl-3-nitrobenzene](/img/structure/B14411745.png)
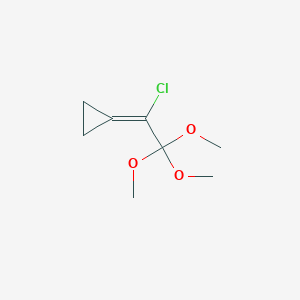
![2-[(1-Nitrosonaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B14411755.png)
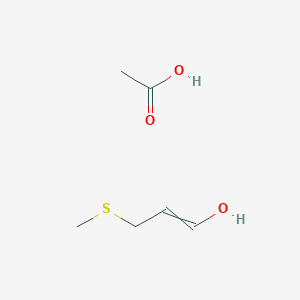
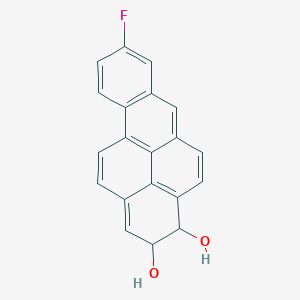
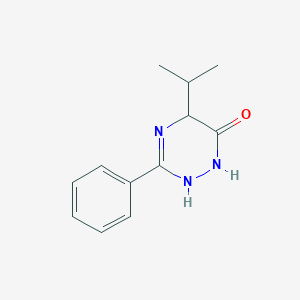
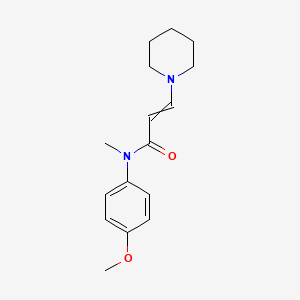
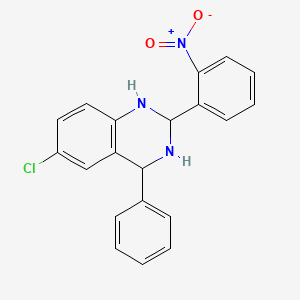
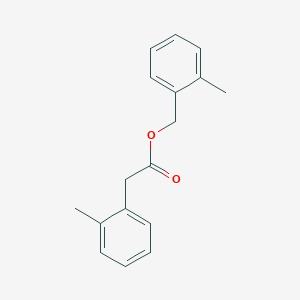
![2-[(2,2-Dimethylpropoxy)carbonyl]benzoate](/img/structure/B14411787.png)
